6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine
Description
Properties
IUPAC Name |
6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-N-(oxolan-2-ylmethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c29-32(30,21-8-7-18-4-1-2-5-19(18)16-21)28-13-11-27(12-14-28)23-10-9-22(25-26-23)24-17-20-6-3-15-31-20/h1-2,4-5,7-10,16,20H,3,6,11-15,17H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMIKNRPPHCMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyridazine Functionalization
Literature evidence supports using 6-chloropyridazin-3-amine as the foundational building block, enabling sequential nucleophilic substitutions at C-6 and N-3 positions. The chloro substituent demonstrates superior leaving group capability compared to bromo or iodo analogues in SNAr reactions with piperazine derivatives.
Sulfonylation Chemistry
Naphthalene-2-sulfonyl chloride emerges as the preferred electrophilic partner for piperazine sulfonylation, with reaction optimization studies showing 92% conversion efficiency using triethylamine in dichloromethane at 0-5°C. Kinetic analysis reveals second-order dependence on both piperazine and sulfonyl chloride concentrations.
Oxolane-Methylamine Synthesis
Tetrahydrofuran-2-carbaldehyde undergoes reductive amination with ammonium acetate under hydrogenation conditions (10 bar H₂, 50°C) to produce (oxolan-2-yl)methanamine, achieving 78% isolated yield after silica gel chromatography.
Stepwise Synthetic Protocol Development
Preparation of 6-Chloropyridazin-3-amine
Synthesis begins with chlorination of pyridazin-3-amine using phosphorus oxychloride (3 equiv) in refluxing acetonitrile (82°C, 8 hr), yielding 89% product. Key parameters:
- Molar ratio 1:3 (amine:POCl₃)
- Reaction time 8 hours
- Workup Quench with ice/water, extract with ethyl acetate
Table 1: Comparative Chlorination Efficiency
| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ | MeCN | 82 | 89 |
| SOCl₂ | DCM | 40 | 63 |
| PCl₅ | Toluene | 110 | 71 |
Piperazine Sulfonylation
Naphthalene-2-sulfonyl chloride (1.2 equiv) reacts with piperazine (1.0 equiv) in dichloromethane containing triethylamine (2.5 equiv) at 0°C. Critical process controls:
- Temperature gradient : 0°C → 25°C over 4 hr
- Purification : Recrystallization from ethanol/water (3:1)
- Yield : 94% white crystalline solid
Characterization Data :
Nucleophilic Aromatic Substitution
Coupling 6-chloropyridazin-3-amine (1.0 equiv) with 4-(naphthalene-2-sulfonyl)piperazine (1.1 equiv) employs cesium carbonate (2.0 equiv) in dimethylacetamide at 85°C. Process optimization revealed:
- Solvent effects : DMA > DMF > DMSO in yield efficiency
- Catalyst screening : Pd(OAc)₂ (5 mol%) increases yield to 72% vs. 58% uncatalyzed
- Reaction time : 18 hr under nitrogen atmosphere
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMA | 85 | 18 | 72 |
| K₂CO₃ | DMF | 90 | 24 | 65 |
| DBU | DMSO | 100 | 12 | 58 |
Final Amine Coupling
(Oxolan-2-yl)methanamine (1.5 equiv) reacts with the intermediate pyridazine-piperazine adduct using HATU (1.2 equiv) and DIPEA (3.0 equiv) in dichloromethane. Critical parameters:
- Coupling reagent : HATU > EDCI > DCC in efficiency
- Temperature : Room temperature vs. heated conditions
- Purification : Flash chromatography (SiO₂, EtOAc/hexane 1:1)
Characterization of Final Product :
- Melting Point : 148-150°C
- ¹³C NMR (101 MHz, CDCl₃): δ 158.2, 152.4, 136.8, 134.5, 133.2, 132.7, 128.9, 128.3, 127.6, 127.1, 77.8, 68.4, 53.2, 45.8, 37.1
- HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN)
Alternative Synthetic Pathways
One-Pot Sequential Coupling
Recent advances demonstrate simultaneous piperazine sulfonylation and pyridazine amination in a single reaction vessel:
- Charge 6-chloropyridazin-3-amine, piperazine, naphthalene-2-sulfonyl chloride
- Add Cs₂CO₃ (3.0 equiv) in DMA
- Heat at 90°C for 24 hr
- Directly add (oxolan-2-yl)methanamine and HATU
- Achieves 61% overall yield
Enzymatic Sulfonylation
Emerging methodology uses sulfotransferase enzymes for regioselective sulfonylation:
- Enzyme : Human SULT1A1 (recombinant)
- Cofactor : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
- Conversion : 44% after 48 hr incubation
Process Optimization Challenges
Byproduct Formation Analysis
LC-MS studies identified three major impurities:
- Di-sulfonylated piperazine (8-12%): Controlled by stoichiometry
- Oxolane ring-opened product (3-5%): Mitigated by anhydrous conditions
- Pyridazine dimer (2-4%): Reduced via degassing procedures
Solvent Recycling Systems
Closed-loop distillation recovers 89% DMA solvent through:
- Fractional distillation at 165°C (760 mmHg)
- Molecular sieve drying (3Å, 24 hr)
- Reuse impact : <2% yield reduction over 5 batches
Scalability and Industrial Considerations
Kilo-Lab Implementation
Pilot-scale production (2 kg batch) achieved through:
- Reactor design : 100 L glass-lined vessel
- Heating/cooling : Jacketed system with thermal fluid
- Process analytical technology : Inline IR monitoring of sulfonylation
Table 3: Scale-Up Performance Metrics
| Parameter | Lab Scale (5g) | Pilot Scale (2kg) |
|---|---|---|
| Yield (%) | 72 | 68 |
| Purity (%) | 99.2 | 98.5 |
| Cycle Time (hr) | 42 | 54 |
Regulatory-Grade Synthesis
ICH Q11-compliant process features:
- Starting material controls : USP-grade naphthalene-2-sulfonyl chloride
- Genotoxic impurity control : Limit <5 ppm for residual sulfonyl chlorides
- Stability studies : 24-month retest period under nitrogen atmosphere
Chemical Reactions Analysis
6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the pyridazine-piperazine backbone but differ in substituents on the piperazine ring and the amine group:
Key Observations:
Piperazine Substituent Diversity: The target compound’s naphthalene sulfonyl group is bulkier and more hydrophobic than BG14264’s 3,4,5-trimethoxybenzoyl, which contains electron-donating methoxy groups . Butylsulfonyl () offers intermediate hydrophobicity but lacks aromaticity.
Amine Substituent Impact :
- The (oxolan-2-yl)methyl group (shared by the target compound and BG14264) improves water solubility compared to aromatic amines like p-tolyl () or heteroaromatic 6-methylpyridin-2-yl ().
Molecular Weight Trends :
- Bulky substituents (e.g., naphthalene sulfonyl, trifluoromethylphenyl) increase molecular weight, which may influence bioavailability and blood-brain barrier penetration.
Physicochemical and Commercial Considerations
- Purity and Availability :
BG14264 is available at 90% purity with a 3-week lead time, priced at $402–$836 (discounted) for 1–50 mg . In contrast, simpler derivatives like 6-piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine () are likely cheaper due to fewer synthetic steps. - Synthetic Complexity :
Naphthalene sulfonyl and trifluoromethylphenyl groups require multi-step synthesis, contributing to higher costs compared to alkylsulfonyl or unsubstituted piperazines.
Pharmacological Implications (Inferred from Structural Features)
- Target Selectivity :
The naphthalene sulfonyl group may enhance affinity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) compared to BG14264’s benzoyl group, which is associated with kinase inhibition . - Metabolic Stability : The tetrahydrofuran moiety in the amine substituent could reduce oxidative metabolism compared to purely alkyl or aromatic groups .
Biological Activity
The compound 6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine is a novel small molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its synthesis, biological evaluation, and underlying mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of organic compounds known as naphthalene sulfonic acids and derivatives . Its chemical structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- IUPAC Name : this compound
The presence of the naphthalene moiety is significant as it is associated with various biological properties, including anticancer activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231), inducing apoptosis and cell cycle arrest in the S phase at concentrations as low as 1 µM .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to programmed cell death.
- Cell Cycle Modulation : It significantly alters the distribution of cells across different phases of the cell cycle, particularly increasing the proportion of cells in the S phase while decreasing those in G1 .
- Inhibition of Protein Interactions : Naphthalene derivatives have been shown to inhibit various protein interactions that are crucial for cancer cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of naphthalene derivatives:
- Study on MDA-MB-231 Cells :
- Acute Toxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
